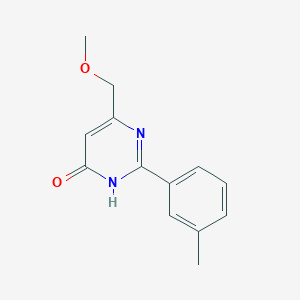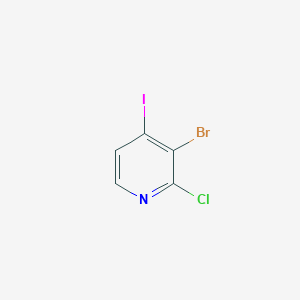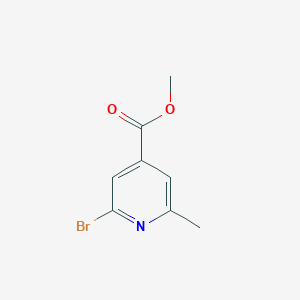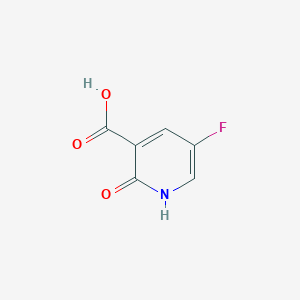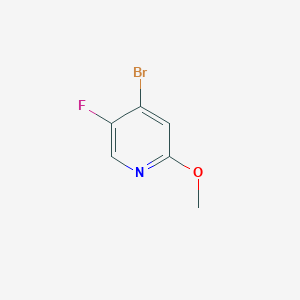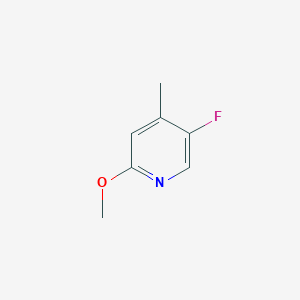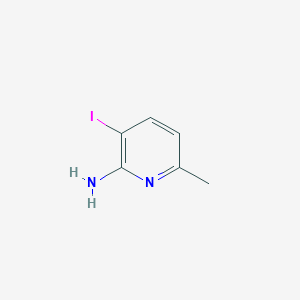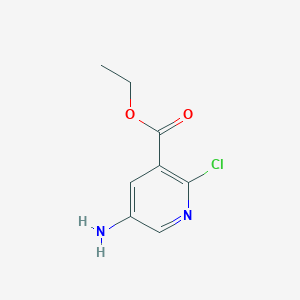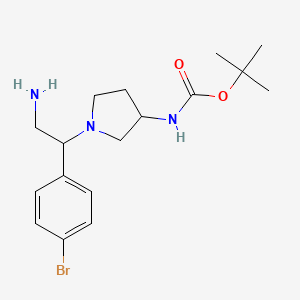
tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate
説明
The compound tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate is a chemical entity that appears to be related to various research areas, including the synthesis of biologically active compounds, the development of new synthetic methods, and the study of molecular structures and reactions. The compound features a pyrrolidine ring, which is a common motif in medicinal chemistry, and is substituted with tert-butyl carbamate and bromophenyl groups, suggesting potential reactivity and applications in organic synthesis .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N-tert-butyl disubstituted pyrrolidines can be achieved through a nitrile anion cyclization strategy, which forms the pyrrolidine ring with high enantiomeric excess . Similarly, tert-butyl carbamate derivatives can be synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps, as demonstrated in the synthesis of an intermediate for omisertinib . These methods highlight the versatility of tert-butyl carbamate chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic methods, such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Tert-butyl carbamate compounds can participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which can afford products like 5-amino pyrazoles as single regioisomers . The reactivity of the ynamide tert-butyl N-ethynyl-N-phenylcarbamate in such cycloadditions has been investigated, demonstrating the potential of tert-butyl carbamate derivatives to engage in regioselective transformations. Additionally, the use of di-tert-butyl ethynylimidodicarbonate as a synthetic equivalent for β-aminoethyl anion highlights the utility of tert-butyl carbamate in installing ethyleneamine groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of bulky tert-butyl groups can impart steric hindrance, affecting the compound's reactivity and stability. Pyrrolidine nitroxides with tert-butyl substituents are known for their high resistance to bioreduction, which is an important consideration in the design of stable radical species . The stability and reactivity of these compounds are crucial for their potential applications in organic synthesis and medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Properties
Tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate, as explored in various studies, serves primarily as an intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) discuss its use in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment, highlighting a rapid synthetic method for an analogous compound (Zhao et al., 2017). Additionally, Weber et al. (1995) describe the synthesis of a related compound, demonstrating its role as an intermediate in the production of complex organic structures (Weber et al., 1995).
Applications in Drug Synthesis
The compound finds significant application in the synthesis of various pharmacologically active agents. For example, Prasad (2021) highlights its utility in creating antibacterial agents, underlying its broad applicability in medicinal chemistry (Prasad, 2021). Another study by Ghosh et al. (2017) shows its use in the synthesis of β-secretase inhibitors, which are vital in Alzheimer's disease research (Ghosh et al., 2017).
Chemical and Structural Analysis
Research on this compound extends to its structural and thermal analysis. Kant et al. (2015) delve into the crystallographic studies of a related compound, providing insights into its molecular conformation and interactions, which are crucial for understanding its behavior in different contexts (Kant et al., 2015).
作用機序
Target of Action
The compound, also known as “tert-butyl N-[1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate” or “tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate”, is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity are key factors in its role in the sm coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s reactivity . Additionally, the compound’s stability can be influenced by the pH of the environment .
特性
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHSTDNSJRIFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661501 | |
| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886365-21-5 | |
| Record name | Carbamic acid, [1-[2-amino-1-(4-bromophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



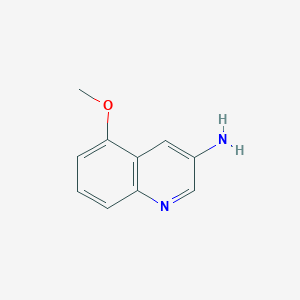
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)
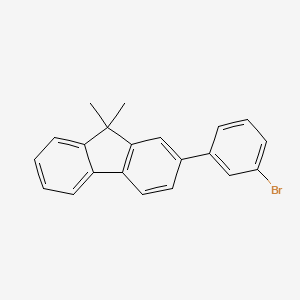
![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)
